BenchChemオンラインストアへようこそ!

4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Lipophilicity ADME prediction Benzamide SAR

This benzamide fills a specific physicochemical niche (HBA=4, XLogP3-AA=1.8, rotatable bonds=7) not reproduced by unsubstituted or 4-fluoro analogs. The 4-methoxy group provides an electron-rich aromatic ring (σₚ = –0.27) and a predictable O-demethylation metabolic soft spot (CYP2D6/CYP1A2 substrate), enabling comparative intrinsic clearance studies. The methylene linker between piperidine C4 and the amide nitrogen decouples piperidine basicity from the amide resonance system—increasing conformational flexibility versus directly N-linked analogs. Procure alongside 4-H, 4-F, and 4-CF3 comparators for full SAR exploration.

Molecular Formula C17H26N2O3
Molecular Weight 306.406
CAS No. 954018-33-8
Cat. No. B2399788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
CAS954018-33-8
Molecular FormulaC17H26N2O3
Molecular Weight306.406
Structural Identifiers
SMILESCOCCN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C17H26N2O3/c1-21-12-11-19-9-7-14(8-10-19)13-18-17(20)15-3-5-16(22-2)6-4-15/h3-6,14H,7-13H2,1-2H3,(H,18,20)
InChIKeyRRSQSFWPBUEYSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide (CAS 954018-33-8): Procurement-Relevant Structural & Physicochemical Baseline


4-Methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide (CAS 954018-33-8) is a synthetic benzamide derivative characterized by a 4-methoxybenzamide core tethered via a methylene (–CH₂–) linker to a piperidine ring that is N-substituted with a 2-methoxyethyl group [1]. Its molecular formula is C₁₇H₂₆N₂O₃ (MW 306.4 g/mol) [1]. Computed physicochemical descriptors from PubChem include an XLogP3-AA of 1.8, one hydrogen bond donor, four hydrogen bond acceptors, and seven rotatable bonds [1]. The compound bears two key structural differentiators relative to its closest in-class analogs: (i) the electron-donating para-methoxy substituent on the benzamide phenyl ring, and (ii) the methylene spacer between the piperidine ring and the amide nitrogen—a connectivity pattern that alters conformational flexibility and amide NH exposure compared to directly N-linked piperidinyl-benzamide congeners [1]. These structural features carry implications for target engagement, metabolic stability, and solubility within benzamide-piperidine chemical space, though published head-to-head biological profiling against defined comparators is presently absent from the peer-reviewed literature.

Why Generic Substitution Among N-(Methoxyethyl)piperidinyl Benzamides Is Not Supported: Structural Determinants of 4-Methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide Differentiation


Within the N-(methoxyethyl)piperidinyl benzamide subclass, subtle alterations to the benzamide substitution pattern, linker geometry, and piperidine attachment point produce pronounced shifts in computed lipophilicity, hydrogen-bonding capacity, and conformational ensemble—all of which are known from class-level SAR to influence target binding kinetics, metabolic liability, and off-target promiscuity [1][2]. The 4-methoxy substituent on the target compound confers an electron-rich aromatic system with distinct dipole and hydrogen-bond-acceptor topology compared to the unsubstituted, 4-fluoro, 4-methyl, or 4-trifluoromethyl analogs [1]. Equally consequential is the methylene (–CH₂–) bridge linking the piperidine C4 position to the amide nitrogen, which decouples the basicity of the piperidine nitrogen from the amide resonance system in a manner that directly N-linked piperidin-4-yl benzamides do not [2]. Generic interchange among these analogs without confirmatory biological or ADME data therefore carries material risk of altered potency, selectivity, and pharmacokinetic profile. The evidence presented in Section 3 below identifies the specific, quantifiable physicochemical differentiators that a procurement decision may utilize pending acquisition of compound-specific bioactivity data.

Product-Specific Quantitative Differentiation Evidence for 4-Methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide (CAS 954018-33-8) Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: 4-Methoxy vs. Unsubstituted, 4-Fluoro, and 4-Trifluoromethyl Congeners

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 1.8 [1]. This value, derived from the consensus XLogP3 3.0 algorithm, positions the 4-methoxy analog between the more lipophilic para-substituted analogs and the less lipophilic unsubstituted or polar-substituted variants in the same scaffold series. The 4-methoxy group contributes approximately +0.3 to +0.5 log units relative to the unsubstituted benzamide, while remaining approximately 1.0 log unit below the 4-trifluoromethyl analog (estimated XLogP3 ~2.8 based on fragment-based calculation for –CF₃ substitution at the para position) [2]. This intermediate lipophilicity profile is class-level-correlated with balanced membrane permeability and aqueous solubility in benzamide medicinal chemistry [2].

Lipophilicity ADME prediction Benzamide SAR

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Differentiation from Des-Methoxy and Positional Isomer Analogs

The target compound possesses four hydrogen bond acceptors (HBA = 4) and one hydrogen bond donor (HBD = 1), as computed by the Cactvs algorithm and reported in PubChem [1]. The 4-methoxy oxygen contributes one of the four HBA count. In contrast, the des-4-methoxy analog N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide possesses three HBA (loss of the methoxy oxygen), and the 3-methoxy positional isomer retains four HBA but places the additional acceptor at the meta position, altering the spatial distribution of hydrogen-bonding capacity across the molecular surface [1][2]. This shift in HBA count and topology directly impacts computed topological polar surface area (TPSA) and, by class-level inference, may affect blood-brain barrier penetration potential, oral absorption, and transporter recognition [2].

Hydrogen bonding Polar surface area Drug-likeness

Rotatable Bond Count and Conformational Flexibility: Methylene-Bridged vs. Directly N-Linked Piperidinyl Benzamide Scaffolds

The target compound contains 7 rotatable bonds as computed by Cactvs and reported in PubChem [1]. This count reflects the methylene (–CH₂–) linker between the piperidine C4 position and the amide nitrogen, the 2-methoxyethyl side chain, and the 4-methoxy group. Directly N-linked piperidin-4-yl benzamide analogs (e.g., N-[1-(2-methoxyethyl)piperidin-4-YL]-4-methoxybenzamide) eliminate the methylene spacer, reducing the rotatable bond count by 1 (to 6). Each additional rotatable bond carries a class-level penalty of approximately 0.5–1.0 kJ/mol in conformational entropy loss upon binding, and an increased ensemble of solution conformations that can influence both on-rate kinetics and susceptibility to metabolic oxidation at the piperidine ring [2]. The methylene bridge also electronically decouples the piperidine tertiary amine (pKa ~8–9) from the amide NH, an effect not present in the directly N-linked series.

Conformational entropy Rotatable bonds Ligand efficiency

Para-Methoxy Substituent Electronic Effect: Hammett Sigma and CYP450 Metabolic Susceptibility Relative to 4-H, 4-F, and 4-CF₃ Analogs

The 4-methoxy substituent on the benzamide ring carries a Hammett σₚ constant of –0.27 (electron-donating by resonance), which is qualitatively and quantitatively distinct from the 4-H (σₚ = 0.00), 4-F (σₚ = +0.06, weakly electron-withdrawing), and 4-CF₃ (σₚ = +0.54, strongly electron-withdrawing) substituents found on the closest structural analogs [2]. This electronic difference modulates the electron density of the benzamide carbonyl, affecting both the amide NH acidity and the π-stacking potential of the aromatic ring. From a metabolic stability perspective, the 4-methoxy group is a known substrate for CYP450-mediated O-demethylation (primarily CYP2D6 and CYP1A2), generating the 4-hydroxy metabolite—a clearance pathway that is entirely absent in the 4-H and 4-CF₃ analogs and mechanistically distinct from the oxidative defluorination possible with the 4-F analog [2]. The para-methoxy substituent thus introduces a specific metabolic soft spot that can be advantageous (if rapid clearance is desired) or disadvantageous (if prolonged half-life is required).

Electronic effect Metabolic stability Hammett constant

Recommended Procurement Scenarios for 4-Methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide (CAS 954018-33-8) Based on Differentiated Structural Features


Screening Library Enrichment for Hydrogen-Bond-Diverse Benzamide-Piperidine Chemical Space

When constructing a focused benzamide-piperidine screening library, the target compound fills a specific physicochemical niche defined by HBA = 4, XLogP3-AA = 1.8, and rotatable bonds = 7 [1]. This combination is not reproduced by the HBA = 3 unsubstituted analog or the HBA = 4 but electronically distinct 4-fluoro or 3-methoxy positional isomer series [1]. Including the target compound alongside these comparators maximizes the hydrogen-bond and electronic diversity of the screening set, increasing the probability of identifying a structure-activity relationship (SAR) signal. Procurement for this purpose is appropriate when the screening campaign aims to explore the full breadth of benzamide-piperidine chemical space rather than optimize within a single sub-series.

Metabolic Stability SAR Studies Requiring a Para-Methoxy Probe with Defined CYP Demethylation Liability

The 4-methoxy substituent on the target compound introduces a predictable O-demethylation metabolic soft spot (CYP2D6/CYP1A2 substrate) [REFS-2 of Evidence Item 4]. This property is absent in the 4-H and 4-CF₃ analogs and mechanistically distinct from the 4-F analog. Procurement of the target compound for comparative intrinsic clearance (CLᵢₙₜ) determinations in human liver microsomes or hepatocytes enables direct experimental measurement of the metabolic stability penalty of the 4-methoxy group—data critical for lead optimization decisions in benzamide-piperidine programs. This scenario assumes the comparator set (4-H, 4-F, 4-CF₃ analogs) is procured in parallel under identical assay conditions.

Conformational Analysis of Methylene-Bridged vs. Directly N-Linked Piperidinyl Benzamide Scaffolds

The methylene (–CH₂–) linker between the piperidine C4 position and the amide nitrogen distinguishes the target compound from directly N-linked piperidin-4-yl benzamides, increasing the rotatable bond count from 6 to 7 and decoupling the piperidine tertiary amine basicity from the amide resonance system [1][REFS-2 of Evidence Item 3]. Procurement of the target compound alongside the directly N-linked congener supports comparative studies—such as variable-temperature NMR conformational analysis, X-ray crystallography of protein-ligand complexes, or molecular dynamics simulations—designed to quantify the thermodynamic and kinetic consequences of linker geometry on target binding. This scenario is relevant for scaffold-hopping and core-refinement stages of medicinal chemistry optimization.

Pharmacophore Model Validation Requiring an Electron-Rich Para-Substituted Benzamide Probe

The 4-methoxy group (Hammett σₚ = –0.27) confers electron-rich character to the benzamide aromatic ring, in contrast to the electron-neutral (4-H), weakly electron-withdrawing (4-F), or strongly electron-withdrawing (4-CF₃) analogs [REFS-2 of Evidence Item 4]. Procurement of the target compound enables testing of pharmacophore hypotheses that posit a favorable interaction between an electron-rich aromatic moiety and a complementary electron-deficient protein pocket (e.g., π-stacking with a protonated histidine or coordination to a metal ion). This focused application requires parallel testing of the full electronic-gradient comparator set to validate the SAR trend.

Quote Request

Request a Quote for 4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.